L(+)-Rhamnose Monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

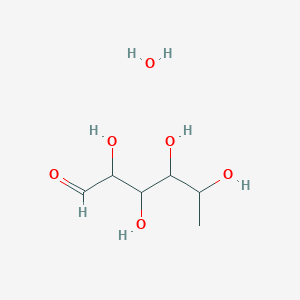

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,5-tetrahydroxyhexanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCDOTZPYZPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L(+)-Rhamnose Monohydrate: A Core Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Standing of L(+)-Rhamnose in Glycoscience

L(+)-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that holds a unique position in the landscape of carbohydrates.[1] Unlike the majority of sugars found in nature which exist in the D-form, rhamnose is predominantly found in its L-enantiomeric form.[1] This seemingly subtle distinction has profound biological implications, making L(+)-Rhamnose a molecule of significant interest in bacteriology, immunology, and pharmacology. It is a crucial component of the cell wall in many pathogenic bacteria and plays a vital role in their virulence and viability.[2][3] Consequently, the biosynthetic pathways of L-rhamnose have emerged as attractive targets for novel therapeutic interventions.[2][4] This guide provides an in-depth exploration of the core chemical and physical properties of L(+)-Rhamnose Monohydrate, outlines key analytical methodologies for its characterization, and delves into its burgeoning applications in the realm of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and its interactions with other molecules.

Core Chemical and Physical Data

| Property | Value | References |

| Chemical Name | 6-Deoxy-L-mannose monohydrate | |

| Synonyms | L(+)-Rhamnopyranose, Isodulcit | [1] |

| CAS Number | 10030-85-0 | [5] |

| Molecular Formula | C₆H₁₂O₅·H₂O | [5] |

| Molecular Weight | 182.17 g/mol | [5][6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 90-95 °C | [8] |

| Solubility | Soluble in water and methanol. | [5] |

| Optical Rotation [α]D²⁰ | +8.0 ± 0.5° (c=5 in H₂O, 2 hr) |

Structural Elucidation and Spectroscopic Profile

The precise three-dimensional structure and spectroscopic fingerprint of this compound are critical for understanding its biological function and for quality control in pharmaceutical applications.

Chemical Structure

L(+)-Rhamnose is a methyl pentose, specifically a 6-deoxyhexose. The "L" designation refers to the stereochemistry at the C5 carbon, which is analogous to that of L-glyceraldehyde. In solution, it exists as a mixture of α and β anomers in a pyranose ring form.

Spectroscopic Data

Spectroscopic techniques are indispensable for the verification of the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals include the anomeric proton (H-1), which appears at a distinct chemical shift depending on the α or β configuration, the methyl group protons, and the protons on the pyranose ring.[9]

-

¹³C-NMR : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The anomeric carbon (C-1) signal is particularly informative for distinguishing between anomers.[6][10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Strong, broad absorptions in the 3200-3500 cm⁻¹ region are indicative of the O-H stretching vibrations of the hydroxyl groups and the water of hydration. The C-H stretching and bending vibrations of the methyl and methine groups, as well as C-O stretching vibrations, are also observed.[9][11]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) can be used to generate ions for analysis.[9][12]

Analytical Methodologies for Characterization

Robust analytical methods are essential for quality control, ensuring the purity and identity of this compound for research and pharmaceutical use.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of carbohydrates. For this compound, a common approach involves pre-column derivatization to introduce a chromophore, enabling UV detection.[13]

Exemplary HPLC Protocol:

-

Standard and Sample Preparation : Prepare a stock solution of this compound analytical standard in high-purity water. Create a series of calibration standards by serial dilution. Prepare samples by dissolving the test material in water.

-

Derivatization : A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). The reaction is typically carried out in a basic medium (e.g., NaOH) followed by neutralization.[13]

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is commonly employed.[13]

-

Mobile Phase : A gradient elution using a mixture of a phosphate buffer and acetonitrile is often effective.[13]

-

Detection : UV detection is performed at a wavelength where the PMP derivative has maximum absorbance, typically around 250 nm.[13]

-

Flow Rate and Temperature : A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting points for method development.[13]

-

-

Quantification : A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is then determined from this curve.

Applications in Drug Development and Research

The unique biological roles of L-rhamnose make it a molecule of great interest in the development of novel therapeutics, particularly in the fields of infectious diseases and oncology.

Targeting Bacterial Cell Walls

L-rhamnose is an essential component of the cell wall polysaccharides of many Gram-positive bacteria, including pathogenic species like Streptococcus pneumoniae and Mycobacterium tuberculosis.[2][14][15] The biosynthetic pathway for L-rhamnose is absent in humans, making the enzymes involved in this pathway highly attractive targets for the development of new antibacterial drugs.[3][4] By inhibiting these enzymes, it may be possible to disrupt cell wall synthesis, leading to bacterial cell death or increased susceptibility to other antibiotics.

Vaccine Development

The presence of L-rhamnose on the surface of pathogenic bacteria makes it an important antigen for the development of carbohydrate-based vaccines.[16][17] The human immune system can recognize and mount an antibody response against these rhamnose-containing structures.[16][17]

-

Conjugate Vaccines : L-rhamnose-containing oligosaccharides can be chemically conjugated to carrier proteins to create conjugate vaccines. This approach enhances the immunogenicity of the carbohydrate antigen, leading to a more robust and long-lasting immune response.[18]

-

Antibody Recruiting Molecules (ARMs) : Research has shown that natural human anti-rhamnose antibodies are abundant in serum.[16][17] This has led to the development of vaccine strategies where L-rhamnose is incorporated into the vaccine formulation to act as an antibody-recruiting molecule. The binding of these natural antibodies to the rhamnose on the vaccine can enhance the uptake and presentation of the vaccine antigens by antigen-presenting cells, thereby boosting the overall immune response.[16][17][19][20]

Glycosylated Drug Synthesis

The attachment of sugar moieties, or glycosylation, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. L-rhamnose can be used as a building block in the synthesis of novel glycosylated drugs.[21] The introduction of an L-rhamnose moiety can potentially improve a drug's solubility, stability, and bioavailability, or it can be used to target the drug to specific cells or tissues that have receptors for L-rhamnose.[21][22][23] The synthesis of L-rhamnose derivatives is an active area of research for creating new therapeutic agents.[24][25][26]

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than just a rare sugar; it is a key player in the intricate world of glycobiology with significant implications for human health. Its unique structural features and biological roles have positioned it as a valuable tool for researchers and a promising lead for the development of new drugs and vaccines. A comprehensive understanding of its chemical and physical properties, coupled with robust analytical methodologies, is paramount for unlocking its full therapeutic potential. As our knowledge of the roles of carbohydrates in disease continues to expand, the importance of L(+)-Rhamnose in the scientific and pharmaceutical arenas is set to grow.

References

- PubChem. L-Rhamnose.

- PubChem. Rhamnose monohydrate.

- van der Beek, S. L., Le Breton, Y., Ferenbach, A. T., & van Sorge, N. M. (2015). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 39(6), 834-858. [Link]

- The Role of the Rhamnose Conjugate as an Antibody Recruiting Molecule (ARM) to Enhance the Immune Response to a Vaccine.

- Hossain, M. A., & Barchi, J. J., Jr (2018). Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies.

- Bousquet, E., Lay, L., Nicotra, F., Panza, L., Russo, G., & Tirendi, S. (1993). Synthesis of 3- and 4-Deoxy Derivatives of L-Rhamnose from 1,2-O-(1-Methoxyethylidene)-beta-L-rhamnopyranose.

- Li, X., Qian, X., Liu, P., Deng, X., Yan, B., Hou, Z., ... & Li, K. (2022). Molecular structure diagrams of L-rhamnose (a) and rhamnose monohydrate...

- Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Deriv

- Hossain, M. A., & Barchi, J. J., Jr (2018). Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies. ACS omega, 3(7), 7546–7555. [Link]

- Nahm, M. H., Yu, J., & Kim, K. H. (2013). L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23. PloS one, 8(12), e83823. [Link]

- Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. (2025).

- Rhamnose as versatile building block in composite biomolecules.

- Hossain, M. A., Wall, K. A., & Barchi, J. J., Jr (2018). Synthesis and Immunological Evaluation of a Single Molecular Construct MUC1 Vaccine Containing l-Rhamnose Repeating Units. Molecules (Basel, Switzerland), 23(10), 2517. [Link]

- Reid, J. C., Truong, W., & Finogenova, M. P. (2023). Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. Molecules (Basel, Switzerland), 28(9), 3753. [Link]

- Spectrum PS079001 for L-(+)

- Wang, L., Fan, D., Liu, Y., Zhang, L., & Chen, J. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PloS one, 10(10), e0140531. [Link]

- Nagorny, P., Krauss, I., & Danishefsky, S. J. (2012). Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. ACS medicinal chemistry letters, 3(11), 918–923. [Link]

- Ksebati, M. B., & Ksebati, R. (2017). Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. Molecules (Basel, Switzerland), 22(10), 1698. [Link]

- L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modul

- L-Rhamnose Monohydr

- L-(-)-rhamnose. NIST WebBook. [Link]

- Rhamnose-Containing Compounds: Biosynthesis and Applic

- Zhang, Y., Wang, Y., & Liu, Y. (2017). Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection. Journal of analytical methods in chemistry, 2017, 2496531. [Link]

- Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. (2025).

- NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in n

- Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. Semantic Scholar. [Link]

- Crystal structure of methyl α-l-rhamnopyranosyl-(1→2)-α-l-rhamnopyranoside monohydrate. (2007).

- HPLC method for the quantification of rhamnose.

- Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory. MDPI. [Link]

- alpha-L-Rhamnose monohydr

- Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory. (2025).

- Is just filtering L-Rhamnose monohydrate ; its reagent grade in 0.22 ul enough to make HPLC grade?.

- Rhamnose. Wikipedia. [Link]

- An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. (2023). Spectroscopy. [Link]

Sources

- 1. Rhamnose - Wikipedia [en.wikipedia.org]

- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. L-Rhamnose monohydrate | CAS: 10030-85-0 | ChemNorm [chemnorm.com]

- 6. Rhamnose monohydrate | C6H14O6 | CID 20849066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Rhamnose Monohydrate 98% HPLC [glyummy.com]

- 8. selleckchem.com [selleckchem.com]

- 9. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alpha-L-Rhamnose (3615-41-6) 13C NMR spectrum [chemicalbook.com]

- 11. L-(-)-rhamnose [webbook.nist.gov]

- 12. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 13. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Immunological Evaluation of a Single Molecular Construct MUC1 Vaccine Containing l-Rhamnose Repeating Units - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. research.uniupo.it [research.uniupo.it]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Characterization of L-Rhamnose Monohydrate

Abstract: L-Rhamnose monohydrate, a naturally occurring 6-deoxy-L-mannose, is a monosaccharide of significant interest in the pharmaceutical, cosmetic, and food industries.[1] Its role as a precursor in flavor synthesis, a component in bacterial cell walls, and a potential anti-aging agent necessitates a thorough understanding of its physicochemical properties for quality control, formulation development, and regulatory compliance.[2][3] The presence of a water molecule within its crystal lattice introduces complexities, particularly concerning its solid-state stability and behavior under thermal stress. This technical guide provides an in-depth exploration of the essential analytical techniques required for the comprehensive characterization of L-Rhamnose Monohydrate, moving beyond mere data presentation to explain the causal relationships behind experimental choices and validation.

Foundational Physicochemical Profile

A robust characterization begins with the fundamental properties of the molecule. These parameters serve as the initial benchmark for identity and purity against which all subsequent analyses are compared.

Table 1: Core Physicochemical Properties of L-Rhamnose Monohydrate

| Property | Value / Description | Source(s) |

| IUPAC Name | (2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;hydrate | [4][5] |

| Synonyms | 6-Deoxy-L-mannose monohydrate, Isodulcite | [6][7] |

| CAS Number | 10030-85-0, 6155-35-7 | [2][8] |

| Molecular Formula | C₆H₁₂O₅·H₂O | [5][8][9] |

| Molecular Weight | 182.17 g/mol | [2][5][8] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 88 - 97 °C (Dehydration occurs prior to melting) | [4][8][9][10] |

| Specific Rotation | +7.8° to +8.5° ([α]²⁰/D, 5% w/v in H₂O) | [4][8][11] |

| Water Content | 9.5 - 10.5% (Karl Fischer Titration) | [8] |

Note on Melting Point: The reported melting point of L-Rhamnose Monohydrate shows variability across literature, with values ranging from 88°C to 122°C.[4][6][9] This variance is primarily attributable to the material's nature as a hydrate. The observed thermal event is often a combination of dehydration followed by the melting of the resulting anhydrous form, a process highly sensitive to the heating rate and atmospheric conditions of the analysis.[12] Therefore, thermal analysis should be interpreted with care, as detailed in Section 2.2.

Essential Characterization Workflows

The following sections detail the critical analytical techniques for a full characterization of L-Rhamnose Monohydrate. The emphasis is on a self-validating system of protocols where the results from orthogonal techniques corroborate one another.

Solid-State Form and Crystal Structure: X-ray Powder Diffraction (XRPD)

Causality: XRPD is the definitive technique for identifying the crystalline form of a substance. For a hydrated compound like L-Rhamnose Monohydrate, it is crucial to confirm the presence of the specific crystal lattice that accommodates the water molecule. This technique can distinguish between the monohydrate, anhydrous forms, and any potential polymorphs, which may have different stability, solubility, and handling properties.[12] A recent study highlights distinct diffraction peaks for the monohydrate form compared to the anhydrous L-rhamnose, confirming that the introduction of water molecules significantly alters the crystal structure.[12][13]

Caption: XRPD workflow for solid-state analysis.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (approx. 500 mg) of L-Rhamnose Monohydrate using an agate mortar and pestle to ensure a random crystal orientation.

-

Mounting: Pack the powdered sample into a standard XRPD sample holder. Use a flat edge, such as a glass slide, to level the surface of the powder, ensuring it is flush with the holder's surface. A poorly packed sample is a primary source of error.

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Acquisition:

-

Radiation Source: Cu Kα (λ = 1.5406 Å).

-

Scan Range: 5° to 40° in 2θ.

-

Scan Speed: 2°/min.

-

Step Size: 0.02°.

-

-

Data Analysis: Process the raw data to generate a diffractogram. Compare the resulting peak positions (in °2θ) and their relative intensities with a reference pattern for α-L-Rhamnose monohydrate (e.g., from a crystallographic database or an in-house primary standard).[14] Key diffraction peaks for the monohydrate are expected at approximately 22.51° and 41.37° 2θ.[12]

Thermal Behavior and Dehydration Profile: Differential Scanning Calorimetry (DSC)

Causality: DSC is a fundamental technique for investigating the thermal properties of materials, including melting, crystallization, and solid-state transitions.[15][16] For a hydrate, its primary utility is to precisely map the temperature and enthalpy of the dehydration event. This information is critical for determining appropriate drying conditions, storage stability, and predicting incompatibilities during formulation. Studies have shown that the dehydration of L-Rhamnose Monohydrate can be completed within 6 minutes at 100°C under vacuum, a process that is clearly observable by thermal analysis.[12][17]

Caption: DSC workflow for thermal analysis.

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of L-Rhamnose Monohydrate into a standard aluminum DSC pan.

-

Pan Sealing:

-

For Dehydration Analysis: Use a pan lid with a pinhole to allow the evolved water vapor to escape.

-

For Melt Analysis (of anhydrous form): Hermetically seal the pan. One can pre-heat the open pan in a vacuum oven to dehydrate the sample before sealing to isolate the melt transition.

-

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melt (e.g., 150°C) at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Data Analysis: Analyze the resulting thermogram. A broad endotherm is expected corresponding to the loss of water, followed by a sharper endotherm for the melting of the anhydrous form. Record the onset temperature, peak temperature, and the enthalpy of transition (ΔH) for each event.[18]

Molecular Identity: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and reliable method for confirming the identity of a compound by probing its molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups. For L-Rhamnose Monohydrate, the spectrum will show characteristic absorptions for O-H (from both the sugar hydroxyls and water), C-H, and C-O bonds. It serves as a primary identity test, ensuring the correct material is being used. The presence of a broad O-H stretching band also provides qualitative evidence of hydration.

Experimental Protocol: FTIR-ATR Analysis

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of L-Rhamnose Monohydrate powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Compare the acquired spectrum to a reference spectrum.[6][19] Key expected vibrational bands include:

-

~3400-3200 cm⁻¹: Broad O-H stretching (from hydroxyl groups and water of hydration).

-

~2970-2850 cm⁻¹: C-H stretching (from methyl and methine groups).

-

~1150-1000 cm⁻¹: C-O stretching (characteristic of the pyranose ring).

-

Stereochemical Integrity: Polarimetry

Causality: Optical rotation is a physical property of chiral molecules that is highly sensitive to their stereochemical configuration.[20][21] Since biological systems are stereospecific, confirming the correct enantiomeric form (L-form in this case) is a critical quality attribute. The measurement of specific rotation is a quantitative test that confirms both identity and chiral purity. Any deviation from the established range can indicate the presence of the D-enantiomer or other optically active impurities.

Experimental Protocol: Specific Rotation Measurement

-

Solution Preparation: Accurately prepare a 5% (w/v) solution of L-Rhamnose Monohydrate in deionized water. For example, dissolve 2.50 g of the sample in a 50 mL volumetric flask and dilute to the mark with water. Ensure complete dissolution.

-

Instrument Calibration: Calibrate the polarimeter at the desired wavelength (Sodium D-line, 589 nm) and temperature (20°C) using a blank (deionized water).

-

Measurement: Rinse and fill a 1-decimeter (dm) polarimeter tube with the prepared solution, ensuring no air bubbles are present in the light path.

-

Data Collection: Place the tube in the instrument and record the observed rotation (α). The measurement should be taken promptly after solution preparation, as some sugars can undergo mutarotation.[20]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = (100 × a) / (l × c) Where:

-

a = observed rotation in degrees

-

l = path length in decimeters (1 dm)

-

c = concentration in g/100 mL (5 g/100 mL)

-

Conclusion: An Integrated Approach to Characterization

The physicochemical characterization of L-Rhamnose Monohydrate is a multi-faceted process that relies on an integrated suite of analytical techniques. A logical, self-validating workflow—confirming the solid-state form with XRPD, probing its thermal stability with DSC, verifying molecular identity with FTIR, and assuring stereochemical integrity with polarimetry—provides a comprehensive and trustworthy profile of the material. This rigorous characterization is not merely an academic exercise; it is the foundation upon which safe, effective, and stable products are developed for researchers, scientists, and ultimately, the public.

References

- ChemBK. L(+)-Rhamnose Monohydrate.

- Techno PharmChem. L (+) Rhamnose Monohydrate for Biochemistry.

- PubChem. L-Rhamnose | C6H12O5 | CID 25310.

- PubChem. Rhamnose monohydrate | C6H14O6 | CID 20849066.

- LookChem. Cas 6155-35-7,L-Rhamnose monohydrate.

- Yan, B., Hou, Z., Zhao, Y., et al. (2024). Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory. Molecules, 30(5), 1189.

- PubMed. Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory.

- Takagi, S., & Jeffrey, G. A. (1978). A neutron diffraction refinement of the crystal structure of α-L-rhamnose monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(8), 2551-2555.

- Starshine Chemical. L-(+)-Rhamnose Monohydrate.

- ResearchGate. Molecular structure diagrams of L-rhamnose (a) and rhamnose monohydrate...

- Megazyme. L-Rhamnose Assay Kit - Rapid Analysis Method.

- Cheméo. Rhamnose (CAS 3615-41-6) - Chemical & Physical Properties.

- NIST. L-(-)-rhamnose.

- National Institutes of Health (NIH). Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory.

- National Institutes of Health (NIH). Crystallization and preliminary X-ray crystallographic analysis of l-rhamnose isomerase with a novel high thermostability from Bacillus halodurans.

- SpectraBase. alpha-L-RHAMNOSE - Optional[FTIR] - Spectrum.

- Engin, H. B., & Gümüș, Z. P. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Differential Scanning Calorimetry.

- National Institutes of Health (NIH). Crystallization and preliminary X-ray diffraction studies of l-rhamnose isomerase from Pseudomonas stutzeri.

- Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential scanning calorimetry- A Review.

- Rudolph Research Analytical. <781> OPTICAL ROTATION.

- MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- ResearchGate. (PDF) Molecular motions of α-L-rhamnopyranose and methyl α-L-rhamnopyranoside in the glassy and crystalline states: A proton NMR study.

- Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation.

Sources

- 1. This compound: origin, activities and applications_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Rhamnose monohydrate | C6H14O6 | CID 20849066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Rhamnose monohydrate | CAS: 10030-85-0 | ChemNorm [chemnorm.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. chembk.com [chembk.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. L-鼠李糖 一水合物 ≥99.0%, suitable for microbiology, Naturally occurring deoxy sugar that is found primarily in plants and some bacteria | Sigma-Aldrich [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

- 17. Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. spectrabase.com [spectrabase.com]

- 20. rudolphresearch.com [rudolphresearch.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

L-Rhamnose Monohydrate: A Comprehensive Guide to Natural Sources and Advanced Extraction Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Rhamnose, a 6-deoxy-L-mannose, is a rare deoxy sugar of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its natural occurrence predominantly in the L-form is an anomaly among monosaccharides, which are typically found in the D-form.[1][3] This unique characteristic, coupled with its biological activities, underpins its value as a precursor for drug synthesis, an anti-aging agent in cosmetics, and a component in flavor synthesis.[2][3][4] L-Rhamnose is not typically found free in nature; instead, it exists as a structural component of complex glycosides and polysaccharides in a wide array of plants and microorganisms.[3] This guide provides a detailed exploration of the principal natural sources of L-rhamnose and elucidates the core extraction and purification methodologies. We delve into the causality behind protocol choices, comparing traditional acid hydrolysis with more specific and milder enzymatic techniques, and discuss the emerging role of microbial fermentation as a sustainable production platform. This document is intended to serve as a technical resource for professionals engaged in the research, development, and manufacturing of L-rhamnose and its derivatives.

The Molecular Profile and Significance of L-Rhamnose

L-Rhamnose is a methyl-pentose sugar that plays a crucial role in the structural integrity of cell walls in both plants and bacteria.[3] Unlike common hexoses such as glucose, it lacks a hydroxyl group at the C-6 position, classifying it as a deoxy sugar. This structural feature contributes to its distinct chemical properties and biological functions.

Its applications are diverse and expanding:

-

Pharmaceuticals: It serves as a chiral building block in the synthesis of various therapeutic agents. Additionally, rhamnose-containing polysaccharides are being investigated for their immunological properties.[5]

-

Cosmetics: L-Rhamnose has demonstrated efficacy as an anti-aging ingredient, with studies suggesting it can stimulate skin cell regeneration and collagen production.[2][4]

-

Food & Flavor Industry: It is used as a precursor in the synthesis of Furaneol, a key strawberry aroma compound, and as a sweetener or flavor enhancer.[4][6]

Caption: Generalized workflow for L-Rhamnose extraction and purification.

Method 1: Acid Hydrolysis

This is the traditional and most straightforward method for cleaving glycosidic bonds on an industrial scale.

-

Scientific Principle: The process relies on proton-catalyzed cleavage of the glycosidic linkage. The oxygen atom of the glycosidic bond is protonated by a strong acid (e.g., H₂SO₄, HCl), making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the hydrolysis of the bond. Elevated temperatures are required to overcome the activation energy of this reaction.

-

Crude Rutin Extraction: The raw material (e.g., Sophora japonica buds) is first treated with a solvent like hot water or ethanol to extract the crude rutin. [7]2. Acid Hydrolysis: The crude rutin extract is suspended in a dilute strong acid solution (e.g., 1-2 M H₂SO₄). The mixture is heated under reflux for 2-4 hours. This cleaves rutin into its constituent parts: quercetin (the aglycone), L-rhamnose, and D-glucose.

-

Neutralization and Aglycone Removal: The hot acidic solution is cooled. The aglycone, quercetin, which is poorly soluble in water, precipitates out and is removed by filtration. The remaining acidic solution is then carefully neutralized with a base such as calcium carbonate or barium hydroxide. This forms an insoluble salt (CaSO₄ or BaSO₄) that precipitates and is also removed by filtration.

-

Decolorization and Desalting: The resulting filtrate, containing a mixture of sugars and residual impurities, is treated with activated carbon to adsorb colored compounds. It is subsequently passed through columns containing cation and anion exchange resins to remove remaining mineral salts. [8]5. Selective Sugar Separation: This is a critical step. The solution now contains both L-rhamnose and D-glucose.

-

Causality: A highly effective method for separation involves using baker's yeast (Saccharomyces cerevisiae). This yeast selectively metabolizes common fermentable sugars like glucose, fructose, and sucrose, but lacks the metabolic pathway to utilize L-rhamnose.

-

Procedure: The sugar solution's pH is adjusted, and baker's yeast is added. The mixture is incubated, allowing the yeast to consume the D-glucose. The yeast cells are then removed by centrifugation or filtration, leaving a solution enriched in L-rhamnose. [8]6. Crystallization: The purified L-rhamnose solution is concentrated under reduced pressure. The concentrated syrup is then cooled, often with seeding, to induce the crystallization of L-Rhamnose Monohydrate. The crystals are harvested, washed with a small amount of cold ethanol, and dried.

-

Method 2: Enzymatic Hydrolysis

This method offers a more targeted approach, using enzymes that specifically recognize and cleave the glycosidic bonds of interest under mild conditions.

-

Scientific Principle: Enzymes like α-L-rhamnosidases act as highly specific biocatalysts. The enzyme's active site has a three-dimensional structure that is complementary to the terminal α-L-rhamnose residue of a glycoside. This precise fit facilitates the hydrolysis of the specific glycosidic bond with high efficiency and selectivity at moderate temperatures and near-neutral pH, minimizing byproduct formation and degradation of the target sugar.

-

Crude Naringin Extraction: Naringin is extracted from citrus peel waste using hot water.

-

Enzymatic Reaction: The crude naringin solution is transferred to a bioreactor. The pH and temperature are adjusted to the optimal conditions for the chosen enzyme (e.g., pH 4.0-5.0, 50-60°C for a fungal naringinase).

-

Enzyme Addition: A commercial naringinase preparation is added. Naringinase is an enzyme complex that typically contains both α-L-rhamnosidase and β-D-glucosidase activity. [9]The rhamnosidase activity cleaves naringin into L-rhamnose and prunin; the glucosidase then cleaves prunin into D-glucose and the aglycone, naringenin. [10][11]4. Incubation: The reaction mixture is incubated with gentle agitation for 12-24 hours, or until high-performance liquid chromatography (HPLC) analysis shows complete conversion of the substrate.

-

Downstream Processing: Following hydrolysis, the aglycone (naringenin) is precipitated and removed. The subsequent purification steps (decolorization, desalting, selective fermentation, and crystallization) are analogous to those used in the acid hydrolysis method.

Sources

- 1. Rhamnose - Wikipedia [en.wikipedia.org]

- 2. Rhamnose [ingredientsfamily.com]

- 3. watson-int.com [watson-int.com]

- 4. Engineering a filamentous fungus for l-rhamnose extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH0236201A - Rhamnose-containing polysaccharide and its manufacture - Google Patents [patents.google.com]

- 6. L-rhamnose - Pingyu YiMeiKang Plant Technology Co., LTD [yimeikangherb.com]

- 7. L(+)-Rhamnose monohydrate: origin, activities and applications_Chemicalbook [chemicalbook.com]

- 8. EP0273076A1 - Process for preparing L-rhamnose - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of L-Rhamnose in Bacteria: A Keystone for Research and Drug Development

Abstract

L-rhamnose, a 6-deoxy-L-mannose, is an integral component of the cell surface glycans in a multitude of bacterial species, playing a critical role in their structural integrity, virulence, and survival.[1][2][3][4][5] Unlike mammals, bacteria possess a dedicated enzymatic machinery for the synthesis of L-rhamnose, rendering this pathway a compelling target for the development of novel antimicrobial agents.[2][6][7][8] This technical guide provides a comprehensive exploration of the canonical dTDP-L-rhamnose biosynthesis pathway in bacteria. We will delve into the enzymatic cascade, the underlying biochemical mechanisms, and provide detailed, field-proven protocols for the expression, purification, and characterization of the pathway's enzymes. Furthermore, this guide will equip researchers with the methodologies for genetic manipulation of the corresponding genes and for the analytical quantification of L-rhamnose, fostering a deeper understanding of this crucial metabolic route and accelerating the discovery of innovative therapeutics.

Introduction: The Significance of L-Rhamnose in the Bacterial Kingdom

L-rhamnose is a ubiquitous monosaccharide found in the lipopolysaccharides (LPS) of Gram-negative bacteria and the cell wall polysaccharides of many Gram-positive bacteria.[1][9] Its presence is not merely structural; it is fundamentally linked to bacterial pathogenesis. For instance, in Streptococcus mutans, a primary etiological agent of dental caries, L-rhamnose is a key constituent of the serotype-specific polysaccharide antigen, and disruption of its synthesis leads to severe growth defects.[1][10] Similarly, in pathogenic strains like Mycobacterium tuberculosis and Pseudomonas aeruginosa, L-rhamnose-containing molecules are essential for cell wall architecture and viability.[3][11]

The biosynthesis of L-rhamnose in bacteria primarily proceeds through the formation of a nucleotide-activated precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[12][13][14] This pathway is absent in humans, presenting a selective window for therapeutic intervention.[2][6][7] A thorough understanding of this pathway is therefore paramount for researchers in microbiology, infectious diseases, and drug development.

The Canonical dTDP-L-Rhamnose Biosynthesis Pathway

The conversion of D-glucose-1-phosphate to dTDP-L-rhamnose is a four-step enzymatic cascade catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes.[12][13][15] These genes are often found clustered in an operon, ensuring coordinated expression of the pathway's components.[13][16]

Enzymatic Steps and Mechanisms

The pathway initiates with the activation of glucose and proceeds through a series of elegant chemical transformations:

-

Step 1: RmlA - The Activation Step. The pathway commences with the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the reaction between D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[12][13][15] This reaction is a classic nucleotidyl transfer, "activating" the glucose moiety for subsequent enzymatic modifications.

-

Step 2: RmlB - The Dehydration Step. The second enzyme, dTDP-D-glucose 4,6-dehydratase (RmlB), an NAD⁺-dependent enzyme, catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[13][15] This is the committed step in the pathway.[13]

-

Step 3: RmlC - The Epimerization Step. dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) then carries out a double epimerization at the C3' and C5' positions of the hexose ring, converting dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).[13][15]

-

Step 4: RmlD - The Reduction Step. The final step is catalyzed by dTDP-4-keto-L-rhamnose reductase (RmlD), which utilizes NADPH to reduce the keto group at the C4' position, yielding the final product, dTDP-L-rhamnose.[13][15][17]

The following Graphviz diagram illustrates the sequential enzymatic reactions of the dTDP-L-rhamnose biosynthesis pathway.

Caption: The four-step enzymatic pathway for dTDP-L-rhamnose biosynthesis in bacteria.

Experimental Methodologies: A Practical Guide

This section provides detailed protocols for the investigation of the L-rhamnose biosynthesis pathway. These protocols are designed to be self-validating, with built-in controls and checkpoints to ensure data integrity.

Heterologous Expression and Purification of Rml Enzymes

The functional characterization of the Rml enzymes necessitates their production in a recombinant form. Escherichia coli is a commonly used and effective host for this purpose.

Protocol 1: Expression and Purification of His-tagged Rml Enzymes

-

Gene Cloning: Amplify the rmlA, rmlB, rmlC, and rmlD genes from the bacterial species of interest using PCR with primers containing appropriate restriction sites. Ligate the PCR products into a suitable expression vector (e.g., pET-28a) that incorporates an N-terminal hexahistidine (His6) tag.

-

Transformation: Transform the resulting plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours. The lower temperature promotes proper protein folding.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged Rml enzyme with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store the purified enzyme at -80°C.

The following diagram outlines the workflow for heterologous expression and purification.

Caption: Workflow for heterologous expression and purification of Rml enzymes.

Enzyme Activity Assays

A variety of methods can be employed to determine the activity of the purified Rml enzymes.

Table 1: Enzyme Assays for Rml Proteins

| Enzyme | Assay Method | Principle |

| RmlA | Coupled Spectrophotometric Assay | The production of pyrophosphate is coupled to the oxidation of NADH via pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is monitored.[18] |

| RmlB | Direct Spectrophotometric Assay | The formation of the 4-keto-6-deoxy intermediate results in an increase in absorbance at 320 nm. |

| RmlC | Coupled Spectrophotometric Assay | The reaction is coupled with an excess of RmlD, and the consumption of NADPH is monitored by the decrease in absorbance at 340 nm. |

| RmlD | Direct Spectrophotometric Assay | The consumption of NADPH is monitored by the decrease in absorbance at 340 nm. |

| All | HPLC/TLC/MS Analysis | The reaction products can be separated and identified by High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Mass Spectrometry (MS).[15] |

Protocol 2: A General Spectrophotometric Assay for RmlD Activity

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.2 mM NADPH, and the substrate dTDP-4-keto-L-rhamnose in a total volume of 200 µL.

-

Initiation: Start the reaction by adding a known amount of purified RmlD enzyme.

-

Monitoring: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

Genetic Manipulation of the rml Locus

Creating knockout mutants of the rml genes is a powerful approach to elucidate their physiological roles. Allelic exchange is a common method for generating precise, unmarked deletions.

Protocol 3: Generation of an rml Deletion Mutant via Allelic Exchange

-

Construct Design: Amplify the upstream and downstream flanking regions of the target rml gene using PCR.

-

Suicide Vector Assembly: Ligate the upstream and downstream fragments into a suicide vector that cannot replicate in the target bacterium and carries a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).

-

Conjugation: Introduce the suicide vector into the target bacterium via conjugation from a suitable E. coli donor strain.

-

First Crossover Selection: Select for single-crossover integrants on agar plates containing the appropriate antibiotic.

-

Second Crossover Selection: Grow the single-crossover mutants in a medium that selects for the loss of the vector (e.g., containing sucrose for sacB-based counter-selection).

-

Mutant Screening: Screen the resulting colonies by PCR to identify those that have undergone the second crossover event, resulting in the deletion of the target gene.

-

Verification: Confirm the deletion by PCR and sequencing.

It is important to note that genetic manipulation of some bacterial strains can be challenging due to restriction-modification systems.[19][20][21]

Analytical Detection of L-Rhamnose

Accurate quantification of L-rhamnose in bacterial cell walls or culture supernatants is crucial for phenotypic analysis of rml mutants.

Protocol 4: Quantification of L-Rhamnose using an Enzymatic Assay Kit

Commercially available L-rhamnose assay kits provide a rapid and sensitive method for quantification.[22][23][24][25][26]

-

Sample Preparation: Hydrolyze the bacterial cell wall polysaccharides or prepare culture supernatants. This may involve acid hydrolysis followed by neutralization.

-

Assay Procedure: Follow the manufacturer's instructions. Typically, the assay involves the oxidation of L-rhamnose by L-rhamnose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH.

-

Detection: The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of L-rhamnose in the sample.[22][24]

-

Quantification: Determine the concentration of L-rhamnose by comparing the absorbance values to a standard curve generated with known concentrations of L-rhamnose. The linear range is typically between 5 to 100 µg of L-rhamnose per assay.[22][23][24]

The L-Rhamnose Pathway as a Target for Drug Development

The essentiality of the L-rhamnose biosynthesis pathway for the viability and virulence of many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibiotics.[3][6][8][11][27] Inhibitors of the Rml enzymes could disrupt the integrity of the bacterial cell wall, leading to cell death or attenuation of virulence.

Research efforts in this area are focused on:

-

High-Throughput Screening: Screening of chemical libraries to identify small molecule inhibitors of the Rml enzymes. Bio-layer interferometry has been used to identify lead compounds that bind to these enzymes.[8][27]

-

Structure-Based Drug Design: Utilizing the crystal structures of the Rml enzymes to design potent and specific inhibitors.[6][28][29]

-

Biochemical Characterization of Inhibitors: Determining the mechanism of action of identified inhibitors and their efficacy in cellular and animal models of infection. One identified compound, Ri03, was shown to inhibit the growth of several rhamnose-dependent pathogens.[8][27]

The development of inhibitors targeting this pathway holds the promise of a new class of antibiotics with a novel mechanism of action, which is critically needed in the face of rising antimicrobial resistance.

Conclusion

The dTDP-L-rhamnose biosynthesis pathway is a cornerstone of bacterial cell wall synthesis and a validated target for antimicrobial drug discovery. This guide has provided a detailed overview of the pathway, from its fundamental biochemistry to practical experimental approaches for its study. By equipping researchers with this knowledge and these methodologies, we aim to facilitate further exploration of this fascinating and important metabolic route, ultimately contributing to the development of new strategies to combat bacterial infections.

References

- Biosynthetic pathway of dTDP-l-rhamnose in bacteria and archaea. - ResearchGate. (n.d.).

- Tsukioka, Y., Yamashita, Y., Oho, T., Nakano, Y., & Koga, T. (1997). Biological function of the dTDP-rhamnose synthesis pathway in Streptococcus mutans. Journal of Bacteriology, 179(4), 1126–1134.

- dTDP-L-rhamnose biosynthesis | Pathway - PubChem. (n.d.).

- Li, X., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology, 9, 750035.

- Ma, Y., et al. (2022).

- Shields, R. C., et al. (2018). Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. Journal of Bacteriology, 200(18), e00295-18.

- van der Beek, S. L., et al. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Molecular Microbiology, 111(4), 951–964.

- (A) Biosynthesis pathway of dTDP-L-rhamnose. The names of the genes... - ResearchGate. (n.d.).

- Wagstaff, B. A., Zorzoli, A., & Dorfmueller, H. C. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases. Biochemical Society Transactions, 49(1), 319-332.

- Giraud, M. F., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology, 10(6), 687–696.

- L-Rhamnose Assay Kit - Rapid Analysis Method - Megazyme. (n.d.).

- The L‐rhamnose biosynthetic pathway in prokaryotes and eukaryotes. (A)... - ResearchGate. (n.d.).

- Crystal structure of L-rhamnose 1-dehydrogenase involved in the nonphosphorylative pathway of L-rhamnose metabolism in bacteria - Ovid. (n.d.).

- Saha, S., & Manna, B. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - and L -rhamnose. bioRxiv, 853243.

- Ma, Y., et al. (2022).

- Jofré, E., et al. (2005). Disruption of dTDP-rhamnose biosynthesis modifies lipopolysaccharide core, exopolysaccharide production, and root colonization in Azospirillum brasilense. FEMS Microbiology Letters, 248(1), 125–132.

- Kahraman, H. (2019). The Importance of L-Rhamnose Sugar. Biomedical Journal of Scientific & Technical Research, 21(3), 15905-15907.

- L-RHAMNOSE. (n.d.).

- L-Rhamnose Assay Kit – A3P SCIENTIFIC. (n.d.).

- Yoshiwara, K., et al. (2021). Crystal structure of l‐rhamnose 1‐dehydrogenase involved in the nonphosphorylative pathway of l‐rhamnose metabolism in bacteria. The FEBS Journal, 288(17), 5126-5140.

- L-Rhamnose biosynthetic pathways in bacterial and plant cells. In... - ResearchGate. (n.d.).

- L-Rhamnose Assay Kit - CD Biosynsis. (n.d.).

- Cui, Y., et al. (2014). Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound. PLoS ONE, 9(1), e85726.

- Rhamnose (L-) - Enzymatic assay kit - LIBIOS. (n.d.).

- van Sorge, N. M., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 40(4), 464–479.

- Mistou, M. Y., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 40(4), 464-479.

- Dong, C., et al. (2003). A structural perspective on the enzymes that convert dTDP-D-glucose into dTDP-L-rhamnose. Biochimica et Biophysica Acta (BBA) - General Subjects, 1647(1-2), 173–180.

- L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - MDPI. (n.d.).

- Chothi, M. P., et al. (2010). Identification of an l-Rhamnose Synthetic Pathway in Two Nucleocytoplasmic Large DNA Viruses. Journal of Virology, 84(17), 8829–8838.

- Monk, I. R., et al. (2012). Genetic manipulation of Staphylococci – Breaking through the barrier. Frontiers in Cellular and Infection Microbiology, 2, 49.

- The rhamnose pathway | Request PDF - ResearchGate. (n.d.).

- Roberts, G. A., et al. (2019). Systematic evasion of the restriction-modification barrier in bacteria. Proceedings of the National Academy of Sciences, 116(22), 10944–10953.

- van der Beek, S. L., et al. (2019). Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Molecular Microbiology, 111(4), 951-964.

- Activities of enzymes involved in dTDP-L-rhamnose biosynthesis with... - ResearchGate. (n.d.).

- The Importance of L-Rhamnose Sugar - ResearchGate. (n.d.).

- Wagstaff, B. A., et al. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. Biochemical Journal, 478(3), 621–643.

- Establishing genetic manipulation for novel strains of human gut bacteria. (n.d.).

- Babu, M., et al. (2012). Genome-scale genetic manipulation methods for exploring bacterial molecular biology. Molecular BioSystems, 8(6), 1626–1638.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. biomedres.us [biomedres.us]

- 3. academic.oup.com [academic.oup.com]

- 4. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dTDP-L-rhamnose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biological function of the dTDP-rhamnose synthesis pathway in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Genetic manipulation of Staphylococci – Breaking through the barrier. [frontiersin.org]

- 20. Systematic evasion of the restriction-modification barrier in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oaepublish.com [oaepublish.com]

- 22. L-Rhamnose Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]

- 23. equl.cn [equl.cn]

- 24. a3p-scientific.com [a3p-scientific.com]

- 25. L-Rhamnose Assay Kit - CD Biosynsis [biosynsis.com]

- 26. Rhamnose (L-) - Enzymatic assay kit | LIBIOS [libios.fr]

- 27. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Modern Alchemist's Guide to L-Rhamnose Monohydrate: An In-depth Technical Guide to Enzymatic Synthesis

Foreword: The Resurgence of a Rare Sugar

L-Rhamnose, a naturally occurring deoxy sugar, has long been recognized for its presence in plant glycosides and bacterial cell walls.[1][2] However, its true potential is now being unlocked through advancements in biocatalysis. For researchers, scientists, and drug development professionals, L-Rhamnose Monohydrate is no longer just a rare monosaccharide but a key building block with significant applications in pharmaceuticals, cosmetics, and functional foods.[3][4] This guide provides a comprehensive technical overview of the enzymatic synthesis of L-Rhamnose Monohydrate, offering field-proven insights and detailed methodologies to empower your research and development endeavors. The biosynthetic pathways for L-rhamnose are absent in humans, making the enzymes involved attractive targets for therapeutic intervention.[1]

Section 1: The Core of Enzymatic Synthesis - The dTDP-L-Rhamnose Pathway

The most well-established and efficient route for the enzymatic synthesis of L-Rhamnose proceeds through the formation of its activated nucleotide sugar precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[5] This pathway is a testament to the elegance and specificity of enzymatic catalysis, converting simple starting materials into a complex, high-value product. The synthesis is achieved through a cascade of four key enzymes:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Initiates the pathway by catalyzing the formation of dTDP-D-glucose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP).[6][7]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Dehydrates dTDP-D-glucose to produce dTDP-4-keto-6-deoxy-D-glucose.[6][7]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs a crucial double epimerization at the C3 and C5 positions of the sugar, yielding dTDP-4-keto-L-rhamnose.[6][7]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Completes the synthesis by reducing the keto group at the C4 position to produce the final product, dTDP-L-rhamnose.[6][8]

The concerted action of these four enzymes in a "one-pot" synthesis has proven to be a robust and efficient method for producing dTDP-L-rhamnose.[9][10]

Visualizing the Pathway: The RmlABCD Cascade

Caption: The four-step enzymatic cascade for the synthesis of dTDP-L-rhamnose.

Section 2: Experimental Protocol - A Step-by-Step Guide to One-Pot Synthesis

This protocol outlines a robust method for the one-pot enzymatic synthesis of dTDP-L-rhamnose, adapted from established methodologies.[5][6]

Enzyme Preparation

The RmlA, RmlB, RmlC, and RmlD enzymes are typically overexpressed in a suitable host, such as Escherichia coli, and purified using standard chromatographic techniques. For optimal results, ensure high purity of the enzyme preparations.

Reaction Setup

The following is a representative reaction mixture for a laboratory-scale synthesis. Optimization of individual component concentrations may be required depending on the specific activity of the enzyme preparations.

| Component | Final Concentration |

| Tris-HCl buffer (pH 8.5) | 40 mM |

| Glucose-1-Phosphate | 10 mM |

| dTTP | 10 mM |

| MgCl₂ | 2.5 mM |

| NAD⁺ | 0.02 mM |

| NADPH | 5.0 mM |

| RmlA | 100 µg/mL |

| RmlB | 100 µg/mL |

| RmlC | 100 µg/mL |

| RmlD | 100 µg/mL |

| Total Volume | Adjust as needed |

Causality behind Experimental Choices:

-

pH 8.5: While individual Rml enzymes have varying optimal pH ranges, a slightly alkaline pH of 8.5-9.0 has been shown to be effective for the overall one-pot reaction, balancing the activities of all four enzymes.[6][11]

-

Magnesium Chloride (MgCl₂): RmlA exhibits an absolute requirement for divalent metal ions, with Mg²⁺ being a common and effective cofactor.[11]

-

NAD⁺ and NADPH: RmlB is an NAD⁺-dependent dehydratase, while RmlD is an NADPH-dependent reductase. The inclusion of both cofactors is essential for the sequential reactions to proceed.[6]

Reaction Conditions

-

Combine all reagents except the enzymes in a reaction vessel.

-

Incubate the mixture at 30°C for 5-10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the four Rml enzymes.

-

Incubate the reaction at 30°C with gentle agitation for a duration determined by preliminary time-course experiments (typically several hours). A maximal yield of around 47% can be achieved at this temperature.[5]

-

Monitor the progress of the reaction by analyzing aliquots at various time points using methods such as High-Performance Liquid Chromatography (HPLC).[6]

Section 3: Downstream Processing and Purification of L-Rhamnose Monohydrate

Following the enzymatic synthesis of dTDP-L-rhamnose, subsequent steps are required to obtain crystalline L-Rhamnose Monohydrate.

Hydrolysis of dTDP-L-Rhamnose

To liberate L-rhamnose from its nucleotide-activated form, acidic hydrolysis is employed. The reaction mixture is acidified, for example with H₂SO₄, and heated to cleave the pyrophosphate bond.[12]

Purification

A multi-step purification process is necessary to isolate L-Rhamnose from the hydrolysate, which contains residual substrates, cofactors, and enzymes.

-

Separation of Phases: After hydrolysis, the aqueous phase containing L-rhamnose is separated from any lipid-soluble components.[12]

-

Neutralization and Precipitation: The pH of the aqueous phase is raised, leading to the precipitation of certain impurities, which are then removed by filtration or centrifugation.[12]

-

Ion-Exchange Chromatography: The solution is then passed through an ion-exchange resin to remove charged molecules such as residual nucleotides and salts.[12][13]

-

Concentration: The rhamnose-containing fractions are concentrated, typically by evaporation under reduced pressure.[12]

Crystallization of L-Rhamnose Monohydrate

The final step is the crystallization of L-Rhamnose Monohydrate from the concentrated solution.

-

Cooling Crystallization: The concentrated solution is slowly cooled from approximately 65°C to 15-20°C at a controlled rate (e.g., 3-6°C/hour) to induce crystallization.[12]

-

Evaporation Crystallization: Alternatively, water can be evaporated at a controlled temperature and pressure to maintain a specific supersaturation level, allowing for the growth of larger crystals.[12]

-

Isolation and Drying: The resulting crystals of L-Rhamnose Monohydrate are separated from the mother liquor by centrifugation and dried. The crude product can be further purified by recrystallization from water to achieve high purity (e.g., >98%).[12]

Workflow for Downstream Processing

Caption: A streamlined workflow for the purification and crystallization of L-Rhamnose Monohydrate.

Section 4: Alternative Enzymatic Approaches

While the RmlABCD pathway is highly efficient, other enzymatic strategies exist for the synthesis of L-Rhamnose and its derivatives.

-

L-Rhamnose Isomerase (L-RhI): This enzyme catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose.[1] While its primary role is in catabolism, its broad substrate specificity allows for the enzymatic production of various rare sugars.[1]

-

α-L-Rhamnosidase: These enzymes can be used in reverse hydrolysis or transglycosylation reactions to synthesize rhamnose-containing chemicals (RCCs).[14][15] This approach is particularly useful for creating novel glycosides with diverse acceptor molecules.[16]

Comparison of Enzymatic Methods:

| Method | Advantages | Disadvantages | Key Enzyme(s) |

| RmlABCD Pathway | High yield and specificity for dTDP-L-rhamnose, well-characterized enzymes.[6] | Requires multiple enzymes and cofactors, multi-step downstream processing. | RmlA, RmlB, RmlC, RmlD |

| L-Rhamnose Isomerase | Single enzyme, can be used for various rare sugars.[1] | Reversible reaction, may result in lower yields of the desired product.[17] | L-Rhamnose Isomerase |

| α-L-Rhamnosidase | Can produce a variety of rhamnosylated compounds, environmentally friendly conditions.[16] | Scarcity of enzymes with broad acceptor specificity, yields can be modest.[14] | α-L-Rhamnosidase |

Section 5: The Expanding Horizon of L-Rhamnose Applications

The availability of high-purity L-Rhamnose Monohydrate through enzymatic synthesis has opened doors to a wide array of applications, particularly in the pharmaceutical and biotechnology sectors.

-

Drug Development: L-Rhamnose is a crucial component of the O-antigen in many pathogenic bacteria.[13] As the biosynthetic pathway is absent in humans, the Rml enzymes are attractive targets for the development of novel antimicrobial agents.[1] Additionally, L-rhamnose is a precursor for the synthesis of various bioactive compounds and is used in the formulation of drugs targeting bacterial infections.[3][18]

-

Cosmetics and Personal Care: L-Rhamnose Monohydrate is utilized in cosmetic formulations for its moisturizing and anti-aging properties.[2][19]

-

Food and Beverage Industry: It serves as a natural sweetener and flavor enhancer.[3][4]

-

Biotechnology and Research: L-Rhamnose is used as an inducer for gene expression in certain bacterial systems, such as the Single Step (KRX) E. coli cells.[20] It is also a component in microbiological media for culturing specific microorganisms.[18][21]

Conclusion: A Sweet Future for Enzymatic Synthesis

The enzymatic synthesis of L-Rhamnose Monohydrate represents a significant advancement in biocatalysis, offering a sustainable and efficient alternative to traditional extraction and chemical synthesis methods. The one-pot, multi-enzyme approach utilizing the RmlABCD pathway provides a robust and scalable solution for the production of this high-value sugar. As research continues to uncover new applications for L-Rhamnose and its derivatives, the demand for reliable and efficient synthesis methods will undoubtedly grow. This guide serves as a foundational resource for scientists and researchers poised to contribute to this exciting and evolving field.

References

- Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers.

- One-pot four-enzyme synthesis of thymidinediphosph

- Preparative Synthesis of dTDP-L-rhamnose Through Combined Enzymatic Pathways. Journal of Microbiology and Biotechnology.

- Preparative Synthesis of dTDP-L-Rhamnose Through Combined Enzymatic P

- One-Pot Four-Enzyme Synthesis of Deoxythymidinediphosphate-L-rhamnose.

- Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. PMC.

- L-RHAMNOSE. Megazyme.

- Method for the preparation of rhamnose monohydrate

- L-Rhamnose Assay Kit - Rapid Analysis Method. Megazyme.

- Time course (A) and enzyme concentration (B) curves for the RmlA...

- L-Rhamnose Assay Kit. A3P SCIENTIFIC.

- L(+)

- L-Rhamnose Assay Kit. CD Biosynsis.

- Analysis of L-Rhamnose in Accordance with the Japan's Specifications and Standards for Food Additives (NH2P-50 4D). Shodex HPLC Columns.

- Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PMC.

- The Importance of L-Rhamnose Sugar. Biomed J Sci & Tech Res.

- A Head-to-Head Comparison: Chemical vs.

- Crystalline L-Rhamnose. Ardilla Technologies.

- Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLOS One.

- Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis.

- Efficient enzymatic synthesis of l-rhamnulose and l-fuculose. Scite.ai.

- Efficient enzymatic synthesis of L-rhamnulose and L-fuculose. PMC.

- L-Rhamnose. FCAD Group.

- Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers.

- Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identific

- Investigation on L-rhamnose metabolism of Loigolactobacillus coryniformis subsp.

- Crystallization and preliminary X-ray diffraction studies of l-rhamnose isomerase

- Crystallization and preliminary X-ray crystallographic analysis of l-rhamnose isomerase with a novel high thermostability

- Biotechnological and bio-industrial applications of alpha–L-Rhamnosidase enzyme.

- Biotechnological and bio-industrial applications of alpha–l-rhamnosidase enzyme. Revista Politécnica.

- Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans. PubMed.

- L-Rhamnose monohydr

- L-Rhamnose Monohydrate.

- FERMENTATION AND DOWNSTREAM PROCESSING. Sathyabama Institute of Science and Technology.

- l-Rhamnose Metabolism in Clostridium beijerinckii Strain DSM 6423. ASM Journals.

- Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis.

- Rhamnose Broth.

Sources

- 1. biomedres.us [biomedres.us]

- 2. Crystalline L-Rhamnose - Ardilla Technologies [ardillatech.com]

- 3. L(+)-Rhamnose monohydrate: origin, activities and applications_Chemicalbook [chemicalbook.com]

- 4. fcad.com [fcad.com]

- 5. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 6. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot four-enzyme synthesis of thymidinediphosphate-l-rhamnose - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US5550227A - Method for the preparation of rhamnose monohydrate from rhamnolipids - Google Patents [patents.google.com]

- 13. Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient enzymatic synthesis of L-rhamnulose and L-fuculose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Biotechnological and bio-industrial applications of alpha–l-rhamnosidase enzyme | Revista Politécnica [revistas.elpoli.edu.co]

- 20. L-Rhamnose Monohydrate [promega.com]

- 21. himedialabs.com [himedialabs.com]

An In-depth Technical Guide to L-Rhamnose Monohydrate Metabolism in Microorganisms

Abstract

L-rhamnose, a 6-deoxy-L-mannose, is a ubiquitous methyl pentose found in the structural polysaccharides of plants and as a key component of the cell surface glycans in many bacteria.[1] Unlike most naturally occurring sugars, L-rhamnose exists predominantly in its L-configuration. The microbial metabolism of L-rhamnose is a fascinating and increasingly important area of research, with implications ranging from fundamental microbiology to the development of novel antimicrobial agents. This guide provides a comprehensive overview of the core metabolic pathways, key enzymatic players, regulatory networks, and essential experimental methodologies for studying L-rhamnose utilization in microorganisms. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical area of microbial physiology.

Introduction: The Significance of L-Rhamnose in the Microbial World

L-rhamnose is more than just a carbon source for microorganisms. In many pathogenic bacteria, it is a crucial component of the cell wall, contributing to virulence and structural integrity.[2][3] For instance, in Gram-positive bacteria like Streptococcus mutans, the causative agent of dental caries, L-rhamnose is a key constituent of the rhamnose-glucose polysaccharide (RGP), which is vital for cell division, stress protection, and biofilm formation.[4] The biosynthetic pathway for L-rhamnose is absent in humans, making the enzymes involved in its synthesis and catabolism attractive targets for therapeutic intervention.[3][5] Furthermore, the ability of various microbes to efficiently degrade plant-derived rhamnose-containing polymers has significant biotechnological potential.

Core Metabolic Pathways: Diverse Strategies for Rhamnose Catabolism

Microorganisms have evolved several distinct pathways to catabolize L-rhamnose. These can be broadly categorized into phosphorylated and non-phosphorylated routes.

The Canonical Phosphorylated Pathway in Bacteria

The most well-characterized pathway for L-rhamnose catabolism is the phosphorylated pathway found in many bacteria, including the model organism Escherichia coli.[1][5][6] This pathway involves a series of enzymatic steps that convert L-rhamnose into intermediates of central glycolysis.